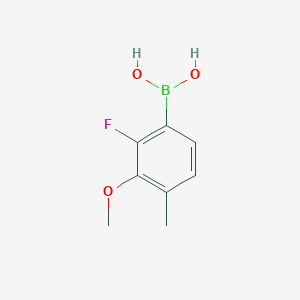![molecular formula C30H31N3O4 B7590681 N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide](/img/structure/B7590681.png)
N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The quinoline intermediate is then subjected to a condensation reaction with 4-tert-butylbenzaldehyde to introduce the tert-butylphenyl group.
Functionalization with Trimethoxyphenyl Group
Finally, the trimethoxyphenyl group can be introduced via a coupling reaction with an appropriate aryl halide or anhydride under basic conditions to complete the synthesis.
Industrial Production Methods: For industrial-scale production, the process involves optimization of reaction conditions such as temperature, pressure, and choice of solvents to maximize yield and purity. The steps include:
Batch Reactors: : Used for the stepwise synthesis of intermediates under controlled conditions.
Continuous Flow Reactors: : Employed to enhance the efficiency and scalability of the process.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Quinoline Core Synthesis
Starting with an aromatic amine (e.g., 2-aminobenzaldehyde) and a suitable ketone under acidic conditions to form the quinoline ring through a Friedländer synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation to form quinolone derivatives.
Reduction: : Reduction reactions can lead to the saturation of the quinoline ring.
Substitution: : Nucleophilic substitution reactions can occur at various positions on the quinoline ring or the phenyl moieties.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, hydrogenation catalysts like palladium on carbon.
Substituting Agents: : Halogenating reagents (e.g., N-bromosuccinimide), organometallic reagents (e.g., Grignard reagents).
Major Products Formed
Oxidation Products: : Quinoline N-oxides, quinolone derivatives.
Reduction Products: : Tetrahydroquinoline derivatives.
Substitution Products: : Halogenated quinolines, alkylated quinolines.
Aplicaciones Científicas De Investigación
Chemistry
As a building block in the synthesis of more complex heterocyclic compounds.
In the development of fluorescent dyes and sensors.
Biology and Medicine
Investigated for potential antimicrobial, anticancer, and anti-inflammatory properties.
Used in the design of enzyme inhibitors and receptor ligands.
Industry
Employed in the development of materials with unique optical and electronic properties.
Utilized as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide is largely dependent on its interaction with molecular targets and pathways:
Molecular Targets: : Enzymes, receptors, and nucleic acids.
Pathways: : Modulates signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
2-phenylquinoline derivatives.
4-alkoxyquinoline derivatives.
6-chloroquinoline derivatives.
Comparison
Unique Aspects: : The presence of both tert-butylphenyl and trimethoxyphenyl groups confers unique steric and electronic properties, enhancing its interaction with biological targets.
Differences: : Similar compounds may lack the combined steric hindrance and electronic donating effects provided by the tert-butyl and trimethoxy groups, leading to differences in activity and specificity.
Hope you enjoy your dive into the fascinating world of quinoline compounds! What's your favorite use of these?
Propiedades
IUPAC Name |
N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O4/c1-30(2,3)21-13-11-19(12-14-21)18-31-33-29(34)23-17-25(32-24-10-8-7-9-22(23)24)20-15-26(35-4)28(37-6)27(16-20)36-5/h7-18H,1-6H3,(H,33,34)/b31-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACIQUYFYPYXDH-FDAWAROLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2,4-dimethylphenyl)propan-2-yl]acetamide](/img/structure/B7590606.png)
![3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride](/img/structure/B7590609.png)

![Thieno[3,2-d]pyrimidine-4-carboxamide](/img/structure/B7590623.png)

![(2R)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid](/img/structure/B7590655.png)
![ethyl 4-[5-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate](/img/structure/B7590658.png)
![2-[(E)-(2,4-dichlorophenyl)methylideneamino]oxy-N-(2-methoxyphenyl)acetamide](/img/structure/B7590664.png)
![N'-[(1E,2Z)-2-chloro-3-phenylprop-2-enylidene]-2-methyl-3-furohydrazide](/img/structure/B7590667.png)

![3-[(E)-[4-(difluoromethoxy)phenyl]methylideneamino]-5-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7590685.png)
![(E)-N-ethyl-4-(4-phenylphenyl)-3-[(E)-pyridin-2-ylmethylideneamino]-1,3-thiazol-2-imine](/img/structure/B7590688.png)
![ethyl N-[(E)-[4-[benzyl(ethyl)amino]phenyl]methylideneamino]carbamate](/img/structure/B7590694.png)
